REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]([NH:6][CH3:7])=[S:5])[NH2:3].[F:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](Cl)=[O:13]>N1C=CC=CC=1>[CH3:1][N:2]([C:4]([NH:6][CH3:7])=[S:5])[NH:3][C:12](=[O:13])[C:11]1[CH:15]=[CH:16][CH:17]=[C:9]([F:8])[CH:10]=1
|
Name
|
|
Quantity
|
5.96 g
|
Type
|
reactant
|
Smiles
|
CN(N)C(=S)NC
|
Name
|
|
Quantity
|
7.93 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)Cl)C=CC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
After stirring overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was evaporated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
did not dissolve
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
Crystallization of this material from ethanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN(NC(C1=CC(=CC=C1)F)=O)C(=S)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |